molecular formula C18H17ClN4O2 B10958558 N-(2-chloropyridin-3-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2-chloropyridin-3-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10958558
M. Wt: 356.8 g/mol
InChI Key: XCGJKKOJTCRXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors are employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine gas, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: shares structural similarities with other pyrazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of N-(2-CHLORO-3-PYRIDYL)-1-[(2,4-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-12-5-6-16(13(2)10-12)25-11-23-9-7-15(22-23)18(24)21-14-4-3-8-20-17(14)19/h3-10H,11H2,1-2H3,(H,21,24)

InChI Key

XCGJKKOJTCRXPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(N=CC=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.